methylamine CAS No. 1035211-86-9](/img/structure/B1384693.png)

[(2R)-2-aminopropyl](benzyl)methylamine

Vue d'ensemble

Description

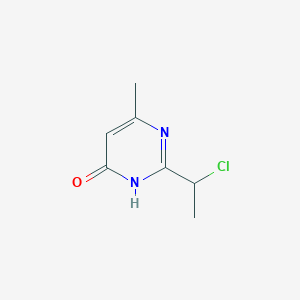

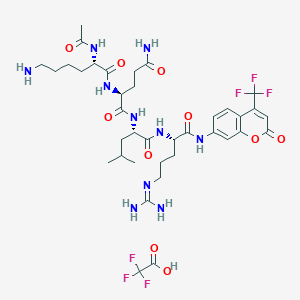

“(2R)-2-aminopropylmethylamine” is a chemical compound with the IUPAC name N1-benzyl-N~1~-methyl-1,2-propanediamine . It has a molecular weight of 178.28 and is typically stored at 4°C . The compound is in liquid form .

Synthesis Analysis

The synthesis of this compound can involve the reaction of primary amines with formaldehyde . This process is known as the Petasis reaction . Another method involves the reaction of (2R)-2-amino-N-benzyl-N-methylpropanamide with LAH in THF at 50°C under nitrogen atmosphere .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Amines, such as “(2R)-2-aminopropylmethylamine”, can act as nucleophiles . They can undergo alkylation and acylation reactions with halogenoalkanes, acyl chlorides, and acid anhydrides . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

“(2R)-2-aminopropylmethylamine” is a liquid at room temperature . It has a molecular weight of 178.28 . The compound is typically stored at 4°C .Applications De Recherche Scientifique

Synthesis and Characterization

- (2R)-2-aminopropylmethylamine and related compounds have been utilized in various synthetic processes. For example, in the study of the synthesis of cyclopentano-N-methylphosphatidylethanolamines, monomethylamine and N-benzyl-N-methylamine were used as nucleophiles in the amination process (Pajouhesh & Hancock, 1984). Additionally, novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants were synthesized to understand their structure-activity relationships relative to API- and APB-based drugs (Brandt et al., 2020).

Pharmacological Potential

- In the field of medicinal chemistry, compounds like (2R)-2-aminopropylmethylamine have been integral in the discovery and development of new drugs. For instance, a kinesin spindle protein (KSP) inhibitor, exhibiting biochemical potency and suitable pharmaceutical properties for clinical development in cancer treatment, was discovered using a similar compound (Theoclitou et al., 2011). Another study identified a series of N-substituted (2-phenylcyclopropyl)methylamines as functionally selective serotonin 2C receptor agonists with potential as antipsychotic medications (Zhang et al., 2017).

Bioorganic Chemistry

- Research in bioorganic chemistry has also utilized derivatives of (2R)-2-aminopropylmethylamine. Studies have been conducted on the synthesis, characterization, and monoamine oxidase inhibition activities of various derivatives, providing insights into their interactions and potential therapeutic applications (Ahmad et al., 2018).

Analytical Characterizations

- Detailed analytical characterizations of compounds structurally related to (2R)-2-aminopropylmethylamine have been performed. For example, the analytical characterization of various APBT-type stimulants was essential for research and forensic investigations (Brandt et al., 2020).

Molecular Docking and Dynamic Simulations

- In computational chemistry, molecular docking and dynamic simulations of compounds including derivatives of (2R)-2-aminopropylmethylamine have been explored to understand their interaction with biological targets (Ahmad et al., 2018).

Mécanisme D'action

Safety and Hazards

This compound is classified as a danger according to GHS pictograms . It can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(2R)-1-N-benzyl-1-N-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTMHOATGUADSI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R)-2-aminopropyl](benzyl)methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)

![8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine](/img/structure/B1384612.png)

![3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1384613.png)

![3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384617.png)

![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)

![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)

![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)

![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)